Methyl 2-(1-cyanocyclopropyl)nicotinate
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Overview
Description
Methyl 2-(1-cyanocyclopropyl)nicotinate: is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is also known by its systematic name, Methyl 2-(1-cyanocyclopropyl)-3-pyridinecarboxylate . This compound is characterized by the presence of a nicotinate ester and a cyanocyclopropyl group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of Methyl 2-(1-cyanocyclopropyl)nicotinate involves several steps. One common method includes the reaction of 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane under acidic conditions to obtain an intermediate compound . This intermediate is then reacted with beta-aminocrotonic acid ester in an organic solvent to yield the final product . The reaction conditions are typically mild, and the process is suitable for industrial production due to its high yield and purity .
Chemical Reactions Analysis
Methyl 2-(1-cyanocyclopropyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The nicotinate ester group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols .
Scientific Research Applications
Methyl 2-(1-cyanocyclopropyl)nicotinate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of Methyl 2-(1-cyanocyclopropyl)nicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the modulation of peripheral vasodilation , similar to other nicotinate esters . This involves the release of prostaglandin D2 , which acts locally due to its short half-life . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Methyl 2-(1-cyanocyclopropyl)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: This compound is also a nicotinate ester and is used as a rubefacient in topical preparations for muscle and joint pain.
Nicotinic acid esters: These compounds share a similar structure and are used in various therapeutic applications, including the treatment of hyperlipidemia.
The uniqueness of this compound lies in its cyanocyclopropyl group , which imparts distinct chemical and biological properties compared to other nicotinate esters .
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 2-(1-cyanocyclopropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-10(14)8-3-2-6-13-9(8)11(7-12)4-5-11/h2-3,6H,4-5H2,1H3 |
InChI Key |
PYPRDMYSFWNJNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C2(CC2)C#N |
Origin of Product |
United States |
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